Cas no 1550051-26-7 (5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid)

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
-
- MDL: MFCD30725810
- インチ: 1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-4-2-7(3-5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
- InChIKey: OSPVIUZFRNSMOG-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C(O)=O)N=C1NC1=CC=C(C(F)(F)F)C=C1
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB474967-1 g |
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid; . |
1550051-26-7 | 1g |
€551.00 | 2023-07-18 | ||
abcr | AB474967-5g |
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid; . |
1550051-26-7 | 5g |
€1746.20 | 2024-08-03 | ||
abcr | AB474967-1g |
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid; . |
1550051-26-7 | 1g |
€551.00 | 2024-08-03 | ||
abcr | AB474967-5 g |
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid; . |
1550051-26-7 | 5g |
€1,746.20 | 2023-07-18 |
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid 関連文献
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
7. Back matter
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acidに関する追加情報
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic Acid: A Comprehensive Overview
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (CAS No. 1550051-26-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique thiazole ring structure, has garnered attention due to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties, making it a focal point for researchers worldwide.
The molecular structure of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid is notable for its combination of a thiazole ring, a trifluoromethyl group, and a carboxylic acid moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and versatility in chemical reactions. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. Recent studies have explored the impact of these structural features on the compound's ability to interact with biological targets, such as enzymes and receptors.
One of the most promising aspects of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid is its potential as a lead compound in drug development. Researchers have investigated its activity against various disease-related targets, including kinases, proteases, and ion channels. For instance, a study published in 2023 demonstrated that this compound exhibits potent inhibitory activity against a specific kinase implicated in cancer progression. The results suggested that 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid could serve as a foundation for developing novel anti-cancer therapies.
In addition to its pharmacological applications, 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid has also been studied for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their conductivity and stability under various environmental conditions.
The synthesis of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiazole ring through cyclization reactions and the subsequent introduction of functional groups to achieve the desired molecular architecture. Researchers have also explored green chemistry approaches to improve the efficiency and sustainability of the synthesis process.
From an environmental perspective, understanding the fate and transport of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid in natural systems is crucial. Studies have examined its biodegradability under aerobic and anaerobic conditions, as well as its potential to accumulate in aquatic organisms. These investigations are essential for assessing the compound's environmental impact and ensuring its safe use in commercial applications.
In conclusion, 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (CAS No. 1550051-26-7) represents a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for future innovations in medicine, materials science, and beyond.
1550051-26-7 (5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid) 関連製品
- 2171729-79-4(3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid)
- 2640973-98-2(2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine)
- 2034321-15-6(3-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline)
- 1396883-87-6(N-2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylcyclopropanecarboxamide)
- 1804848-51-8(Methyl 4-cyano-2-difluoromethyl-5-hydroxybenzoate)
- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)
- 1782501-10-3(3-Amino-7-bromobenzofuran-2-carbonitrile)
- 2375250-41-0(2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-)
- 2229084-74-4(tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate)
- 1085526-18-6(S-Methyl-S-(4-isopropylphenyl) sulfoximine)
